1-(4-Phenoxyphenyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Architectures in Advanced Organic Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone of modern organic and medicinal chemistry. ontosight.ainih.gov This scaffold is prevalent in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, which exhibit significant biological activities. wikipedia.orgmdpi.com Its presence is also notable in numerous FDA-approved pharmaceuticals, including drugs for neurological disorders and viral infections, underscoring its therapeutic relevance. mdpi.comresearchgate.net
The utility of the pyrrolidine framework in advanced synthesis stems from several key features. Its non-planar, sp³-hybridized nature provides a three-dimensional geometry that is highly advantageous for exploring chemical space in drug design. nih.gov The stereogenic carbon atoms inherent to the pyrrolidine ring allow for the creation of diverse stereoisomers, where the spatial orientation of substituents can dramatically alter biological activity and target-binding affinity. nih.gov Furthermore, pyrrolidine and its derivatives, such as prolinol, serve as critical starting materials and chiral controllers in asymmetric synthesis, enabling the construction of complex, enantiopure molecules. mdpi.comresearchgate.net The ring's chemical properties as a secondary amine also make it a versatile building block for a wide range of chemical transformations. wikipedia.org
Role of Phenoxyphenyl Moieties in Contemporary Chemical Design
The phenoxyphenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can bind to multiple biological targets with high affinity. nih.govmdpi.com This structural unit is a key pharmacophoric component in many modern drugs, including antiviral agents, kinase inhibitors, and treatments for prostate conditions. nih.govmdpi.com
The importance of the phenoxyphenyl group in chemical design is multifaceted. The ether linkage provides a degree of conformational flexibility, while the two aromatic rings offer opportunities for crucial π–π stacking interactions with biological targets like enzymes and receptors. nih.gov The oxygen atom can act as a hydrogen bond acceptor, further enhancing binding affinity. nih.gov Incorporating a phenoxyphenyl group can also significantly modify a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Researchers have successfully leveraged this moiety to develop compounds with a wide spectrum of potential applications, including anticancer, anti-inflammatory, antimicrobial, and neurological activities. mdpi.comnih.gov
Establishing the Academic Research Focus on 1-(4-Phenoxyphenyl)pyrrolidine
While the individual pyrrolidine and phenoxyphenyl motifs are well-established in chemical research, the academic focus on the specific parent compound, this compound, is less direct. The existing body of research predominantly investigates more complex derivatives where the this compound core is further functionalized, most commonly on the pyrrolidine ring. This suggests that the parent structure serves primarily as a foundational scaffold for building more elaborate molecules with tailored properties.
The research literature highlights a variety of these derivatives, particularly those incorporating dione, carboxamide, and other complex heterocyclic systems. For instance, significant attention has been given to This compound-2,5-dione (B5543264) and its substituted analogues. vulcanchem.comevitachem.comontosight.aiontosight.aichemspider.com These compounds are being explored for a range of potential biological activities. Similarly, derivatives like 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide are noted for their unique structures and potential as intermediates in the synthesis of other complex organic molecules. smolecule.com
The table below showcases a selection of these researched derivatives, illustrating the academic trend of using the this compound skeleton as a starting point for more complex designs.
| Compound Name | Molecular Formula | Key Structural Features | Reference |
| This compound-2,3-dione | C₁₆H₁₃NO₃ | Pyrrolidine-2,3-dione ring system | nih.gov |
| 3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | C₂₆H₂₄FN₃O₃ | Pyrrolidine-2,5-dione with piperazine (B1678402) substituent | chemspider.com |
| 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | C₂₇H₂₂N₄O₃S | Pyrrolidine-2,5-dione with triazole and sulfanyl (B85325) groups | ontosight.ai |
| 1-Cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide | C₂₃H₂₆N₂O₃ | Pyrrolidinone ring with cyclohexyl and carboxamide groups | smolecule.com |
| 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid | C₁₇H₁₅NO₄ | Pyrrolidinone ring with a carboxylic acid group | |
| (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone | C₂₈H₃₂N₈O₂ | Complex pyrazolopyrimidine system attached via a piperidine (B6355638) linker | researchgate.net |
Overview of Current Research Trajectories and Identified Knowledge Gaps
Current research trajectories involving the this compound framework are primarily directed toward the synthesis and biological evaluation of its complex derivatives for therapeutic applications. A prominent area of investigation is oncology. For example, compounds incorporating this scaffold have been designed as potent kinase inhibitors for acute myeloid leukemia (AML). researchgate.net Other substituted pyrrolidines have demonstrated antiproliferative effects and the ability to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting this structural class could be a promising candidate for future anticancer therapies. nih.gov The exploration of these derivatives also extends to potential anti-inflammatory and neuroactive agents. ontosight.aismolecule.com
The most significant knowledge gap identified in the current research landscape is the characterization of the parent compound, this compound, itself. The scientific literature appears to leapfrog this fundamental structure in favor of its more decorated analogues. Consequently, there is a lack of publicly available data on the specific synthesis, chemical properties, and potential biological activities of the unsubstituted this compound. This gap suggests that its primary role to date has been as a conceptual or actual intermediate in the construction of more complex molecules. Future research could productively address this gap by synthesizing and characterizing this foundational compound, which may reveal unique properties or serve as a more efficient starting point for the development of novel derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C16H17NO/c1-2-6-15(7-3-1)18-16-10-8-14(9-11-16)17-12-4-5-13-17/h1-3,6-11H,4-5,12-13H2 |
InChI Key |
VQLFZBMWNNFMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Phenoxyphenyl Pyrrolidine and Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available precursor structures. wikipedia.orgamazonaws.com For 1-(4-Phenoxyphenyl)pyrrolidine, several disconnections can be proposed to devise potential synthetic routes.
The primary disconnections for the target molecule involve the carbon-nitrogen (C-N) bonds of the pyrrolidine (B122466) ring and the carbon-oxygen (C-O) bond of the diaryl ether.
C(aryl)-N Bond Disconnection: This approach disconnects the bond between the phenoxyphenyl group and the pyrrolidine nitrogen. This leads to two key synthons: a 4-phenoxyphenyl anion (or its synthetic equivalent, 4-phenoxyaniline) and a pyrrolidinium cation (or a pyrrolidine ring with a leaving group).
C(alkyl)-N Bond Disconnection: This strategy involves breaking the two C-N bonds within the pyrrolidine ring, suggesting a cyclization approach. This leads to 4-phenoxyaniline and a 1,4-dielectrophilic butane derivative (e.g., 1,4-dibromobutane).
C-O Ether Bond Disconnection: This disconnection targets the diaryl ether linkage, leading to a 1-(4-hydroxyphenyl)pyrrolidine precursor and a phenyl electrophile (e.g., a halobenzene).
These disconnections form the basis for identifying the necessary building blocks and comparing different synthetic strategies.
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-Phenoxyaniline | C₆H₅OC₆H₄NH₂ | Provides the entire arylamine fragment for subsequent N-alkylation or cyclization. |
| Pyrrolidine | C₄H₉N | Serves as the pre-formed heterocyclic ring for aryl amination reactions. |
| 1,4-Dihalobutane | X(CH₂)₄X (X=Cl, Br) | Acts as a four-carbon dielectrophile to construct the pyrrolidine ring with an amine. |
| 2,5-Dimethoxytetrahydrofuran (B146720) | C₆H₁₂O₃ | A stable precursor that generates the necessary 1,4-dicarbonyl equivalent for the Paal-Knorr pyrrole (B145914) synthesis, which can be reduced to a pyrrolidine. |
| 4-Aminophenol | HOC₆H₄NH₂ | A building block for constructing the 1-(4-hydroxyphenyl)pyrrolidine intermediate. |
| Phenol (B47542) | C₆H₅OH | A precursor for forming the diaryl ether linkage via nucleophilic aromatic substitution. |
The assembly of a multi-component molecule like this compound can be approached through either a linear or a convergent synthesis. wikipedia.org
Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential fashion. An example route would be:
Synthesis of 4-phenoxyaniline from simpler precursors (e.g., phenol and a nitro-halo-benzene followed by reduction).
Reaction of 4-phenoxyaniline with a 1,4-dihalobutane to form the pyrrolidine ring.
Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule independently and then combining them in the final stages. wikipedia.org For this compound, a convergent approach could involve:
Fragment A Synthesis: Preparation of 1-(4-bromophenyl)pyrrolidine.
Fragment B Synthesis: Preparation of phenol.
Final Coupling: Combining Fragment A and Fragment B via a transition-metal-catalyzed etherification (e.g., Buchwald-Hartwig or Ullmann condensation).
Pyrrolidine Ring Formation Strategies
The construction of the pyrrolidine ring is a critical aspect of synthesizing the target molecule and its analogues. While classical methods like the reaction of a primary amine with a 1,4-dihalobutane are common, more advanced strategies offer greater control and versatility. mdpi.com The formation of the pyrrolidine skeleton can be achieved through the cyclization of acyclic compounds. mdpi.com
Modern organic synthesis provides a host of powerful cyclization reactions for constructing five-membered nitrogen heterocycles. These methods often provide access to highly substituted and stereochemically complex pyrrolidines.
Intramolecular cycloaddition reactions are powerful tools for building cyclic systems. For pyrrolidine synthesis, the 1,3-dipolar cycloaddition of azomethine ylides is a particularly prominent and synthetically powerful method. nih.govnih.gov This approach allows for the direct construction of the five-membered ring, often with control over multiple stereocenters. nih.govosaka-u.ac.jp
An azomethine ylide, which is a nitrogen-based 1,3-dipole, can be generated in situ from various precursors. A common method involves the condensation of an α-amino acid with an aldehyde. For the synthesis of an analogue of the target molecule, one could envision a reaction between 4-phenoxybenzaldehyde and an amino acid. The resulting azomethine ylide can then undergo an intramolecular [3+2] cycloaddition with a tethered alkene dipolarophile to construct a complex pyrrolidine-containing polycyclic system. mdpi.com
Recent advancements include the iridium-catalyzed reductive generation of azomethine ylides from amides. nih.govacs.org This mild method allows for the formation of a wide range of ylides that can subsequently react in inter- or intramolecular dipolar cycloadditions to afford structurally complex pyrrolidines. nih.govacs.org Another advanced strategy is the photo-promoted ring contraction of pyridines with silylborane, which proceeds through a vinylazomethine ylide intermediate to form a pyrrolidine derivative. osaka-u.ac.jpnih.gov
| Cycloaddition Strategy | Precursors | Key Features |
| Classical Azomethine Ylide | Aldehyde (e.g., 4-phenoxybenzaldehyde), α-Amino Acid | Well-established, versatile for creating substituted pyrrolidines. |
| Iridium-Catalyzed Reductive Generation | Tertiary Amide/Lactam, Alkene | Mild conditions, broad substrate scope, high regio- and diastereoselectivity. nih.govacs.org |
| Intramolecular Silyl Nitronate Cycloaddition | Unsaturated Nitro Compound | Provides access to functionalized pyrrolidines with high stereoselectivity. acs.org |
| Pyridine Ring Contraction | Pyridine, Silylborane | Utilizes abundant starting materials, proceeds via photochemical promotion. nih.gov |
For the synthesis of chiral analogues of this compound, asymmetric cyclization methods are essential. These protocols utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming reaction.
One notable strategy is the asymmetric intramolecular aza-Michael cyclization. nih.gov In a methodology described as an "asymmetric 'clip-cycle' synthesis," a bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. nih.govwhiterose.ac.uk The resulting activated substrate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring with high enantioselectivity. nih.govwhiterose.ac.uk This method is effective for creating 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. nih.gov
Another powerful technique is the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base like (−)-sparteine complexed with s-butyllithium. nih.gov The resulting configurationally stable lithiated species can react with various electrophiles to yield enantioenriched substituted pyrrolidines. nih.gov While not a cyclization itself, this method allows for the asymmetric functionalization of a pre-formed pyrrolidine ring, which is a key strategy for accessing chiral analogues.
Cyclization Reactions for Pyrrolidine Ring Construction
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular architectures in a single step. For the synthesis of polysubstituted pyrrolidines, MCRs involving the cycloaddition of azomethine ylides with various dipolarophiles are particularly prominent. These reactions allow for the rapid assembly of the pyrrolidine core with a high degree of stereocontrol.
One notable MCR approach that can be adapted for the synthesis of this compound analogues involves the reaction of an amino acid, an aldehyde, and a dipolarophile. In a potential pathway, the reaction of sarcosine (N-methylglycine), 4-phenoxybenzaldehyde, and an electron-deficient alkene could generate a substituted pyrrolidine ring. The N-methyl group could potentially be cleaved and replaced by a direct arylation, or a primary amino acid could be used directly with a 4-phenoxyphenyl-containing reactant.
While direct synthesis of this compound via a three-component reaction of 4-phenoxyaniline, an aldehyde, and a dienophile is conceivable, the literature more commonly describes the synthesis of highly substituted pyrrolidines. For instance, three-component reactions of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylates or sodium diethyl oxalacetate yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones beilstein-journals.org. These intermediates can be further functionalized to introduce desired substituents.
A powerful MCR for constructing highly substituted pyrrolidines is the TiCl4-catalyzed reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent. This method can create up to three stereogenic centers in a single operation with high diastereoselectivity nih.gov. Although not a direct route to this compound, this illustrates the potential of MCRs to generate complex pyrrolidine analogues.
Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis This table is a representative summary of MCR strategies that could be adapted for the synthesis of this compound analogues.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Amino Acid (e.g., Sarcosine) | Aldehyde | Dipolarophile | Heat | Polysubstituted Pyrrolidine |
| Aromatic Aldehyde | Aniline | Ethyl 2,4-dioxovalerate | Acetic Acid | 4-Acetyl-3-hydroxy-3-pyrroline-2-one |
| Phenyldihydrofuran | N-Tosyl Imino Ester | Silane Reagent | TiCl4 | Highly Substituted Pyrrolidine |
Transformation of Pre-formed Pyrrolidine Scaffolds
An alternative and widely employed strategy for the synthesis of this compound involves the modification of a pre-existing pyrrolidine ring. This approach offers the advantage of utilizing readily available and often chiral pyrrolidine starting materials.
The functionalization of N-protected pyrrolidines is a cornerstone of this synthetic approach. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, allows for selective reactions at other positions of the pyrrolidine ring. A key transformation is the α-arylation of N-Boc-pyrrolidine.
A highly efficient method for this transformation involves the enantioselective deprotonation of N-Boc-pyrrolidine using s-butyllithium and a chiral ligand like (-)-sparteine (B7772259). The resulting organolithium species undergoes transmetalation with zinc chloride to form a more stable organozinc reagent. This intermediate can then be coupled with an aryl bromide in a palladium-catalyzed Negishi coupling reaction to yield the 2-aryl-N-Boc-pyrrolidine with high enantiomeric excess researchgate.netorganic-chemistry.orgnih.gov. This methodology is robust and tolerates a wide range of functional groups on the aryl halide organic-chemistry.org.
Following the successful α-arylation, the Boc protecting group can be readily removed under acidic conditions to provide the free secondary amine, which can then be subjected to N-arylation to introduce the 4-phenoxyphenyl moiety.
The stereoselective synthesis of substituted pyrrolidines is of paramount importance in drug discovery. Several methods have been developed to modify existing pyrrolidine rings with high stereocontrol.
One powerful strategy involves the catalytic hydrogenation of highly substituted pyrrole systems. This approach can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a substituent directs the stereochemistry of the subsequent pyrrole ring reduction.
For the synthesis of chiral cis-2,5-disubstituted pyrrolidines, organocatalytic methods have proven to be highly effective. These catalysts can be used in enantioselective Michael additions of nitromethane to α,β-unsaturated aldehydes, yielding products with excellent enantioselectivity rsc.org. While not a direct modification of a pre-formed ring in the traditional sense, these methods highlight the ability to construct stereochemically defined pyrrolidines from acyclic precursors, which can then be further functionalized.
Introduction of the 4-Phenoxyphenyl Moiety
The final key step in the synthesis of this compound is the introduction of the 4-phenoxyphenyl group onto the pyrrolidine nitrogen. Cross-coupling methodologies are the most effective and widely used methods for this transformation.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing mild and efficient routes to N-aryl amines.
While decarboxylative arylation has emerged as a powerful tool for C-C bond formation, its application in direct N-arylation is less common. More established and directly applicable methods for the N-arylation of pyrrolidine with a 4-phenoxyphenyl group are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. For the synthesis of this compound, this would involve the reaction of pyrrolidine with 4-bromophenyl phenyl ether or a related halide in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, X-Phos), and a base (e.g., sodium tert-butoxide) wikipedia.orgacsgcipr.orgbeilstein-journals.orgscispace.comresearchgate.net. The choice of ligand is crucial for the efficiency and scope of the reaction.
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often utilize soluble copper catalysts with ligands, allowing for milder conditions wikipedia.orgorganic-chemistry.orgacs.org. This reaction would involve coupling pyrrolidine with 4-bromophenyl phenyl ether in the presence of a copper catalyst and a base.
A tandem N-arylation/carboamination reaction has also been developed for the synthesis of N-aryl-2-benzyl pyrrolidines from γ-amino alkenes and two different aryl bromides in a one-pot, palladium-catalyzed process nih.gov. This demonstrates the potential for creating complex N-aryl pyrrolidine derivatives through sequential cross-coupling reactions.
Table 2: Key Cross-Coupling Reactions for N-Arylation of Pyrrolidine
| Reaction Name | Catalyst System | Substrates | Key Features |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Pyrrolidine, 4-Bromophenyl phenyl ether | Mild conditions, broad substrate scope, high functional group tolerance |
| Ullmann Condensation | Copper / Ligand (optional) | Pyrrolidine, 4-Bromophenyl phenyl ether | Can be performed with less expensive copper catalysts |
Cross-Coupling Methodologies
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, primarily utilized for creating carbon-carbon bonds. However, its application can be conceptualized for the synthesis of the this compound backbone, for instance, by coupling a boronic acid derivative of one aromatic ring with a halide of the other. The reaction involves a palladium catalyst in the presence of a base.
The catalytic cycle proceeds through three fundamental steps:
Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation: The organoboron compound (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new aryl-aryl bond and regenerating the Pd(0) catalyst.
For the synthesis of a diaryl ether scaffold like that in this compound, a variation of the Suzuki-Miyaura reaction for C-O bond formation can be employed, although it is less common than its C-C coupling counterpart. More typically, the phenoxyphenyl moiety is pre-formed, and then the pyrrolidine ring is attached via other methods. Alternatively, a Suzuki reaction could couple 4-(pyrrolidin-1-yl)phenylboronic acid with a suitable phenoxy-bearing aryl halide.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic Aromatic Substitution (SNAr) is a powerful, often metal-free, method for forming aryl-heteroatom bonds, including the C-O and C-N bonds present in this compound. The reaction requires an aryl halide or sulfonate that is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group.
The mechanism involves two main steps:
Addition: A nucleophile (such as a phenoxide or pyrrolidine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product.
To form the diaryl ether bond of this compound, a phenoxide can displace a halide from an activated aryl halide. Similarly, to form the C-N bond, pyrrolidine can act as the nucleophile, displacing a leaving group from a pre-formed 4-phenoxy-substituted aryl halide. The efficiency of SNAr reactions is highly dependent on the electrophilicity of the aryl halide and the nucleophilicity of the attacking species.
Ancillary Coupling Techniques
Beyond the Suzuki-Miyaura and SNAr reactions, other transition-metal-catalyzed cross-coupling reactions are instrumental in synthesizing molecules like this compound.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile methods for forming C-N bonds. wikipedia.orgacsgcipr.org It is particularly well-suited for coupling an aryl halide (e.g., 4-bromophenoxybenzene) with an amine (pyrrolidine). The reaction typically employs a palladium precursor, a phosphine ligand, and a base. wikipedia.org The choice of ligand is critical and has evolved through several "generations" to accommodate a wide range of substrates under milder conditions. wikipedia.org
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, is used for forming C-O (ether) and C-N (amine) bonds. wikipedia.org The traditional reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use catalytic amounts of copper with various ligands (such as diamines or phenanthrolines), allowing the reaction to proceed under milder conditions. wikipedia.org This method can be used to either form the diaryl ether linkage or to couple pyrrolidine to the phenoxyphenyl scaffold.
Reaction Optimization and Process Development
The successful synthesis of this compound relies on careful optimization of several reaction parameters to maximize yield and minimize side products.
Catalyst Screening and Ligand Design
For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the selection of the catalyst and ligand system is paramount. The ligand stabilizes the palladium center and modulates its reactivity.
Catalyst Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II) precatalysts.
Ligand Choice: The choice of phosphine ligand dramatically impacts reaction efficiency. Early generations used ligands like P(o-tolyl)₃. Modern systems employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocenyl phosphines (e.g., Josiphos), which promote efficient oxidative addition and reductive elimination, even with less reactive aryl chlorides. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.
Below is a representative data table illustrating the effect of different ligands on the yield of a Buchwald-Hartwig amination reaction, based on typical findings in the literature for analogous systems.
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | 75 |
| 2 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 82 |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 95 |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 93 |
| 5 | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | t-BuOH | 98 |
Solvent Effects and Reaction Medium Engineering
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dioxane are commonly used. They are effective at dissolving the reactants and inorganic bases. wikipedia.org
Apolar Solvents: Toluene and Xylenes are frequently employed, particularly in Buchwald-Hartwig aminations.
Alcohols: Solvents like tert-Butanol can serve both as the reaction medium and, in some cases, participate in the catalytic cycle.
The choice of solvent can significantly alter reaction outcomes, as shown in the table below, which summarizes typical solvent effects on a palladium-catalyzed C-N coupling reaction.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | NaOt-Bu | 100 | 92 |
| 2 | Dioxane | NaOt-Bu | 100 | 88 |
| 3 | THF | NaOt-Bu | 65 | 65 |
| 4 | DMF | K₂CO₃ | 110 | 78 |
| 5 | t-BuOH | K₃PO₄ | 100 | 96 |
Temperature and Pressure Influence on Reaction Kinetics and Selectivity
Temperature is a critical parameter for controlling reaction rates and selectivity.
Reaction Kinetics: Most cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, require elevated temperatures (typically 80-120 °C) to overcome activation energy barriers, particularly for less reactive substrates like aryl chlorides. wikipedia.org Microwave irradiation has been successfully used to shorten reaction times significantly. acsgcipr.org
Selectivity: Temperature can influence the selectivity of a reaction. At higher temperatures, side reactions such as ligand degradation or the formation of undesired byproducts (e.g., hydrodehalogenation) may become more prevalent. Therefore, finding the optimal temperature that provides a reasonable reaction rate while maintaining high selectivity is crucial for process development. The influence of pressure is less commonly a primary optimization parameter for these solution-phase reactions unless volatile reagents or solvents are used at temperatures above their boiling points, necessitating a sealed-vessel setup.
The following table demonstrates how temperature can affect the yield and reaction time for a typical cross-coupling process.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 25 (Room Temp) | 24 | 15 |
| 2 | 60 | 12 | 68 |
| 3 | 80 | 4 | 85 |
| 4 | 110 | 2 | 97 |
| 5 | 140 | 2 | 91 (decomposition observed) |
Application of Flow Chemistry Techniques in Synthesis
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing for the synthesis of pyrrolidine derivatives. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous intermediates, and the potential for straightforward automation and scalability. acs.orgrsc.org
While a specific flow synthesis protocol for this compound is not extensively detailed in the literature, the principles have been successfully applied to the synthesis of analogous trisubstituted and α-chiral pyrrolidines. acs.orgresearchgate.net These integrated approaches often combine the benefits of microreactor technologies with classical parallel synthesis techniques to efficiently generate libraries of pharmaceutically relevant structures. acs.org
A general approach to synthesizing N-aryl pyrrolidines in a continuous flow setup would typically involve pumping streams of the starting materials—such as an appropriate aniline (e.g., 4-phenoxyaniline) and a suitable C4-dielectrophile (e.g., 1,4-dichlorobutane or 2,5-dimethoxytetrahydrofuran)—through a heated and pressurized reactor coil. A catalyst, if required, can be introduced in a third stream or immobilized within a packed-bed reactor. The reaction mixture exiting the reactor can then be subjected to in-line purification, such as an aqueous wash, to remove byproducts and unreacted reagents, yielding a clean product stream. nih.gov This method avoids the accumulation of hazardous intermediates and allows for rapid optimization and production. nih.gov
For instance, a highly diastereoselective, two-step continuous flow protocol has been successfully developed for α-chiral pyrrolidine derivatives, achieving yields between 40–87%. researchgate.net Such methodologies demonstrate the potential for applying flow chemistry to produce complex pyrrolidine structures with high efficiency and stereocontrol.
Table 1: Comparison of Batch vs. Flow Synthesis for Pyrrolidine Derivatives
| Feature | Batch Synthesis | Flow Chemistry |
| Scalability | Often requires significant redevelopment for scale-up. | More easily scalable by extending operational time or using larger reactors. |
| Safety | Accumulation of reactive intermediates can be hazardous. | Small reactor volumes minimize risk; hazardous reagents can be generated and used in situ. nih.gov |
| Control | Less precise control over temperature and mixing. | Superior control over reaction parameters, leading to higher reproducibility and yields. |
| Efficiency | Can be time-consuming with manual workup between steps. | Allows for telescoping of reaction steps and in-line purification, reducing overall time. nih.gov |
| Optimization | Requires multiple discrete experiments, which is resource-intensive. | Rapid optimization is possible through automated sequential experiments. |
Total Synthesis and Gram-Scale Production Considerations
The total synthesis of this compound can be approached through several established methods for constructing the N-aryl pyrrolidine core. One of the most direct and efficient strategies is the reductive amination of a 1,4-dicarbonyl compound with an aniline. nih.gov
A practical and scalable synthesis for N-aryl-substituted pyrrolidines involves the iridium-catalyzed reductive amination of 1,4-diketones with anilines using formic acid as a hydrogen donor. nih.gov For the synthesis of this compound, this would involve the reaction of succinaldehyde (a 1,4-dicarbonyl) with 4-phenoxyaniline. This method has proven to be robust, tolerating a wide variety of functional groups on the aniline, and has been successfully demonstrated on a gram scale. nih.gov In a representative example, 10.0 mmol of a starting diketone was converted to the corresponding N-aryl pyrrolidine, yielding 1.61 g of product (92% yield), showcasing the method's scalability. nih.gov
Another common approach is the reaction of an arylamine with 2,5-dimethoxytetrahydrofuran in an acidic medium with a reducing agent like sodium borohydride. organic-chemistry.org This one-pot procedure provides a fast and efficient route to N-aryl pyrrolidines. Alternatively, the cyclocondensation of primary amines with alkyl dihalides, such as 1,4-dichlorobutane, under microwave irradiation offers a rapid synthesis method. organic-chemistry.org
When considering gram-scale production, several factors are critical:
Cost and Availability of Starting Materials: The chosen synthetic route should utilize readily available and inexpensive starting materials. For this compound, 4-phenoxyaniline and a suitable four-carbon electrophile (e.g., 1,4-dihalobutane or succinaldehyde derivatives) are key precursors.
Reaction Conditions: Conditions should be optimized to be energy-efficient and safe for large-scale operations. This includes using milder temperatures and pressures where possible and minimizing the use of hazardous reagents.
Purification: The purification of the final product must be efficient and scalable. Crystallization is often preferred over chromatographic methods for large quantities as it is typically less expensive and easier to implement on a large scale.
Table 2: Key Synthetic Strategies for N-Aryl Pyrrolidines
| Synthetic Method | Key Reagents | Advantages | Reference |
| Reductive Amination of Diketones | 1,4-Diketone, Aniline, Iridium Catalyst, Formic Acid | High yields, proven gram-scale applicability, good functional group tolerance. | nih.gov |
| Reductive Condensation | Aniline, 2,5-Dimethoxytetrahydrofuran, NaBH₄ | Fast, one-pot procedure, good yields. | organic-chemistry.org |
| Cyclization with Dihalides | Aniline, 1,4-Dihalobutane | Utilizes common starting materials, can be accelerated with microwave irradiation. | organic-chemistry.org |
| Palladium-Catalyzed Carboamination | γ-(N-Arylamino)alkene, Vinyl Bromide, Palladium Catalyst | Stereoselective, forms multiple bonds in one operation. | nih.gov |
These methodologies provide a robust toolkit for the synthesis of this compound and its analogues, with clear pathways for scaling production from laboratory research to gram-scale quantities.
Chemical Reactivity and Mechanistic Investigations of 1 4 Phenoxyphenyl Pyrrolidine
Reactivity Profiling of the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom within the saturated pyrrolidine ring is a key center of reactivity. As a cyclic secondary amine, its chemical properties are well-defined, featuring a lone pair of electrons that imparts nucleophilic and basic character. wikipedia.orgchemicalbook.com
The pyrrolidine nitrogen atom possesses a readily available lone pair of electrons, making it a potent nucleophile. chemicalbook.com This nucleophilicity drives its participation in a variety of substitution reactions, most notably alkylation and acylation.
Alkylation: The nitrogen can react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. chemicalbook.com The reaction proceeds via a standard SN2 mechanism where the nitrogen attacks the electrophilic carbon of the alkylating agent. The formation of an azetidinium ion as a reactive intermediate has been observed in the alkylation of phenols using related N-(chloroalkyl)pyrrolidine derivatives. figshare.com
Acylation: Reaction with acyl halides or anhydrides readily forms N-acylpyrrolidine derivatives. chemicalbook.com This amidation reaction is a common strategy for synthesizing more complex structures. rsc.org For instance, the general procedure for amidation involves reacting a suitable carboxylic acid with pyrrolidine in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a base such as triethylamine (B128534) (Et₃N). rsc.org
These fundamental reactions are crucial for the synthetic modification of the pyrrolidine core.
| Reaction Type | Reagent Class | Product Type |
| N-Alkylation | Alkyl Halides (e.g., CH₃I, CH₃CH₂Br) | N-Alkyl-N-(4-phenoxyphenyl)pyrrolidinium Halide |
| N-Acylation | Acyl Halides (e.g., CH₃COCl) | N-Acyl-1-(4-phenoxyphenyl)pyrrolidine |
| N-Acylation | Carboxylic Anhydrides (e.g., (CH₃CO)₂O) | N-Acyl-1-(4-phenoxyphenyl)pyrrolidine |
| Amidation | Carboxylic Acids + Coupling Agent (e.g., R-COOH + EDCI) | N-Acyl-1-(4-phenoxyphenyl)pyrrolidine |
The nucleophilic nature of the pyrrolidine nitrogen allows for the straightforward synthesis of a diverse array of N-substituted derivatives. These modifications are often pursued to alter the molecule's physical, chemical, or biological properties. Research on related structures demonstrates the versatility of this position. For example, studies have detailed the synthesis of hydrazinyl pyrrolidinedione derivatives starting from a 1-(4-phenoxyphenyl)pyrrolidine core, highlighting the ability to introduce complex hydrazine-based substituents. globethesis.com
The synthesis of various pyrrolidine derivatives through amidation with different carboxylic acids has been extensively documented, yielding a wide range of products with varying functionalities. rsc.org Similarly, reactions with isocyanates or isothiocyanates can produce corresponding urea (B33335) or thiourea (B124793) derivatives. chemicalbook.com
| Derivative Class | Synthetic Precursor | General Structure of Derivative |
| N-Alkyl Derivatives | Alkyl Halides | R-N⁺(C₄H₈)(C₆H₄OPh) |
| N-Acyl Derivatives | Acyl Chlorides, Carboxylic Acids | R-C(=O)-N(C₄H₈)(C₆H₄OPh) |
| N-Sulfonyl Derivatives | Sulfonyl Chlorides | R-SO₂-N(C₄H₈)(C₆H₄OPh) |
| N-Carbamoyl Derivatives | Isocyanates | R-NH-C(=O)-N(C₄H₈)(C₆H₄OPh) |
Reactivity of the Phenoxyphenyl Aromatic System
The phenoxyphenyl moiety consists of two aromatic rings linked by an ether oxygen. This system is electron-rich and susceptible to electrophilic attack, as well as modern C-H functionalization reactions.
The phenoxyphenyl group is activated towards electrophilic aromatic substitution (EAS). uci.edu Two activating groups influence the regioselectivity of these reactions: the pyrrolidine nitrogen and the ether oxygen.
Pyrrolidine Ring (N-Aryl Amine): The nitrogen atom donates its lone pair into the attached phenyl ring, acting as a strong activating group and an ortho, para-director. Since the para position is occupied by the phenoxy group, substitution is strongly directed to the two ortho positions. uci.edu
Ether Linkage (-OPh): The ether oxygen also donates electron density into both rings, acting as an activating, ortho, para-director. uci.edu
Consequently, electrophiles will preferentially add to the positions ortho to the nitrogen atom on the first ring and the positions ortho and para to the ether linkage on the second ring. Research on the closely related 2-(4-phenoxyphenyl)pyrrolidine (B7853432) confirms that the aromatic rings are susceptible to electrophilic substitution to introduce various substituents. evitachem.com
| Reaction | Reagent | Expected Substitution Positions |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | ortho to Nitrogen, ortho/para to Ether |
| Nitration | HNO₃, H₂SO₄ | ortho to Nitrogen, ortho/para to Ether |
| Sulfonation | Fuming H₂SO₄ | ortho to Nitrogen, ortho/para to Ether |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho to Nitrogen, ortho/para to Ether |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho to Nitrogen, ortho/para to Ether |
Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) guides deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. wikipedia.orgnumberanalytics.com In this compound, both the tertiary amine nitrogen and the ether oxygen can function as DMGs by coordinating with the lithium cation. wikipedia.orguwindsor.cabaranlab.org
This coordination brings the organolithium base into proximity with the ortho C-H bonds, facilitating their abstraction to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a wide range of electrophiles to install a new substituent with high regioselectivity. There is likely competition between the two directing groups, with lithiation potentially occurring ortho to the nitrogen or ortho to the ether oxygen. The relative directing strength can be influenced by reaction conditions. uwindsor.ca
Beyond classical electrophilic substitution and DoM, the aromatic C-H bonds of this compound are amenable to modification via modern transition-metal-catalyzed C-H functionalization reactions. umich.edumt.com These methods offer alternative and often more direct routes to introduce new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. mt.com
The inherent directing group ability of the amine and ether functionalities can be harnessed in reactions catalyzed by metals such as palladium, rhodium, or iridium. umich.edu These catalysts can enable a variety of transformations, including:
Direct Arylation: Coupling with aryl halides or pseudohalides.
Olefination: Introduction of alkenyl groups.
Acetoxylation and Alkoxylation: Formation of C-O bonds.
These advanced synthetic methods represent a frontier in the derivatization of scaffolds like this compound, allowing for rapid access to novel and complex molecular architectures. umich.edu
Stereochemical Dynamics and Chiral Pool Transformations
The presence of stereocenters in derivatives of this compound introduces the complexities of stereoisomerism, making the study of its stereochemical stability and transformations crucial for applications in fields like medicinal chemistry and materials science, where specific stereoisomers often exhibit desired activities.
The chiral stability of substituted pyrrolidines is a critical factor, particularly in pharmaceutical development, as racemization or epimerization can lead to a loss of therapeutic efficacy or the formation of undesired, potentially toxic, isomers. For derivatives of this compound with stereocenters on the pyrrolidine ring, the potential for epimerization exists.
While specific epimerization studies on this compound are not extensively documented in publicly available literature, general principles governing the stability of chiral centers in pyrrolidine systems can be applied. The C2-position of the N-aryl pyrrolidine is susceptible to racemization under certain conditions. For instance, the formation of a resonance-stabilized carbocation intermediate, potentially facilitated by an adjacent nitrogen atom under acidic conditions, can lead to a loss of stereochemical integrity researchgate.net.
In the context of related chiral compounds, studies on synthetic pyrethroids containing asymmetric carbons have shown that isomer conversion can occur under thermal stress, such as during gas chromatography analysis, leading to the formation of epimers nih.gov. Similarly, slow isomer conversion has been observed for some chiral compounds in aqueous solutions at ambient temperatures nih.gov. These findings suggest that the stereochemical integrity of chiral derivatives of this compound should be carefully evaluated under various processing and storage conditions.
A plausible mechanism for the interconversion of stereoisomers in substituted pyrrolidines involves a ring-opening and closing equilibrium, which could lead to changes in the stereochemistry at the affected centers researchgate.net. The stability of any given stereoisomer will be influenced by thermodynamic factors, with the system favoring the most stable diastereomer at equilibrium.
Table 1: Factors Potentially Influencing Chiral Stability of this compound Derivatives
| Factor | Potential Impact on Chiral Stability |
| Temperature | Increased temperature can provide the activation energy for epimerization. |
| pH | Acidic or basic conditions can catalyze ring-opening or proton exchange, leading to racemization. |
| Solvent | The polarity and proticity of the solvent can influence the stability of intermediates involved in isomerization. |
| Substituents | The electronic and steric nature of substituents on the pyrrolidine ring and aromatic systems can affect the ease of epimerization. |
The synthesis of specific stereoisomers of substituted pyrrolidines is a significant area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.
Diastereoselective Transformations:
The creation of multiple stereocenters in a controlled manner is a hallmark of diastereoselective synthesis. For pyrrolidine derivatives, one-pot cascade reactions, such as the nitro-Mannich/hydroamination cascade, have been developed to generate multiple stereocenters with high diastereoselectivity rsc.org. These methods often rely on a combination of catalysts to control the formation of each stereocenter. While not specifically demonstrated on a this compound substrate, such strategies could likely be adapted. The synthesis of dispiro[oxindole-cyclohexanone]pyrrolidines through 1,3-dipolar cycloaddition reactions also showcases a method for achieving high diastereoselectivity in the formation of complex pyrrolidine-containing scaffolds kiku.dk.
Enantioselective Transformations:
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For N-arylpyrrolidines, several enantioselective methods have been reported. One notable approach involves the enantioselective α-arylation of N-Boc-pyrrolidine, which utilizes a chiral ligand like (-)-sparteine (B7772259) to mediate an enantioselective lithiation, followed by a palladium-catalyzed coupling with an aryl bromide nih.gov. This method has been successfully applied to the synthesis of α-arylpyrrolidines with high enantiomeric excess nih.gov.
Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. Chiral pyrrolidine-based organocatalysts have been employed in highly enantioselective Henry reactions to produce nitroethanols, which are versatile synthetic intermediates cbijournal.com. The development of enantioselective [3+2] cycloaddition reactions, for instance, has enabled the synthesis of complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with good to excellent enantioselectivity mdpi.com. The intramolecular asymmetric aza-Michael reaction, catalyzed by a chiral phosphoric acid, has also been used to synthesize functionalized pyrrolidines with high enantiomeric excess whiterose.ac.uk.
These examples highlight the potential for achieving high levels of stereocontrol in the synthesis of derivatives of this compound, which is crucial for their application in stereospecific contexts.
Oxidative and Reductive Manipulations of the Core Structure
The pyrrolidine and phenoxyphenyl moieties of this compound are susceptible to oxidative and reductive transformations, offering pathways to a variety of functionalized derivatives.
The selective hydrogenation of the phenoxyphenyl group presents a synthetic challenge due to the presence of two aromatic rings. The goal is often to selectively reduce one ring while leaving the other intact, or to achieve partial hydrogenation to a cyclohexene (B86901) or cyclohexanone (B45756) derivative.
Research into the hydrogenation of phenol (B47542) derivatives has shown that palladium catalysts supported on materials like carbon nitride can achieve high selectivity for the conversion of phenol to cyclohexanone under mild conditions researchgate.net. The use of a dual supported Pd-Lewis acid catalyst has also been reported to facilitate the highly selective conversion of phenol to cyclohexanone researchgate.net. Furthermore, a trans-selective arene hydrogenation of phenol derivatives has been achieved using a heterogeneous palladium catalyst, providing access to trans-configured cyclohexanols nih.gov. This is noteworthy as arene hydrogenation often yields the cis-isomers. The diastereoselectivity can be switched to the cis-isomer by employing rhodium-based catalysts nih.gov.
The hydrogenolysis of the aryl ether C-O bond is another potential transformation. While this typically requires harsh conditions, a soluble nickel carbene complex has been shown to catalyze the hydrogenolysis of aromatic C-O bonds in diaryl ethers under mild conditions (1 bar of hydrogen at 80-120°C), yielding arenes and alcohols kiku.dk. This method offers a selective route to cleave the ether linkage without reducing the aromatic rings.
Table 2: Potential Selective Hydrogenation Products of this compound
| Product | Description | Potential Catalytic System |
| 1-(4-Cyclohexyloxyphenyl)pyrrolidine | Selective hydrogenation of the terminal phenyl ring. | Rhodium or Ruthenium-based catalysts. |
| 1-(4-Phenoxycyclohexyl)pyrrolidine | Selective hydrogenation of the phenyl ring attached to the pyrrolidine. | Palladium-based catalysts. |
| 1-(4-Phenoxyphenyl)cyclohexane | Complete hydrogenation of the pyrrolidine ring (less likely under selective conditions). | Harsh conditions with catalysts like Rh/C. |
| 4-(Pyrrolidin-1-yl)phenol and Benzene (B151609) | Hydrogenolysis of the ether bond. | Nickel carbene complex. |
The pyrrolidine ring, particularly at the carbons alpha to the nitrogen atom, is susceptible to oxidation. Controlled oxidation can lead to the formation of valuable synthetic intermediates such as lactams or functionalized pyrrolidines.
The oxidation of N-arylpyrrolidines has been investigated, with methods developed to control the extent of oxidation. For instance, electrochemical methods using alternating current (AC) frequency have been shown to selectively achieve one-electron oxidation of tertiary amines to generate α-amino radical intermediates, which can then undergo further reactions like arylation smolecule.com. This contrasts with direct current (DC) electrolysis which can lead to two-electron oxidation to form iminium cations smolecule.com.
Chemical oxidation methods have also been explored. The use of iodine(III) reagents, such as diacetoxyiodobenzene, in conjunction with TMSBr, can act as a source of electrophilic bromine for the oxidation of saturated, carbamate-protected N-heterocycles nih.gov. This can lead to the formation of N-acyliminium ion intermediates which can be trapped by nucleophiles. Furthermore, the oxidation of N-arylpyrrolidine-1-carboxamides with tert-butyl hydroperoxide catalyzed by iron salts has been shown to yield 2-tert-butoxy-5-hydroxy-N-arylpyrrolidine-1-carboxamides cbijournal.com. Under elevated temperatures, these can be converted to 2-oxo-N-arylpyrrolidine-1-carboxamides cbijournal.com. The oxidative opening of the pyrrolidine ring is also a possibility under certain conditions epo.org.
The controlled oxidation of pyrroles, which are structurally related to pyrrolidines, using hypervalent iodine reagents or photooxidation can lead to the formation of γ-lactam intermediates utas.edu.au. These examples suggest that the pyrrolidine ring of this compound can be selectively oxidized at the α-position to introduce new functional groups or to form the corresponding lactam, 1-(4-phenoxyphenyl)pyrrolidin-2-one.
Table 3: Potential Controlled Oxidation Products of the Pyrrolidine Ring
| Product | Description | Potential Reagent/Method |
| 1-(4-Phenoxyphenyl)pyrrolidin-2-one | Oxidation at the α-carbon to form a lactam. | FeSO4/TBHP at elevated temperatures cbijournal.com. |
| 2-Hydroxy-1-(4-phenoxyphenyl)pyrrolidine | Introduction of a hydroxyl group at the α-position. | Electrochemical oxidation followed by trapping. |
| 2-Alkoxy-1-(4-phenoxyphenyl)pyrrolidine | Introduction of an alkoxy group at the α-position. | Oxidation in the presence of an alcohol. |
| N-(4-Phenoxyphenyl)-4-aminobutanoic acid | Oxidative ring cleavage. | Strong oxidizing agents (e.g., KMnO4, RuO4). |
Advanced Spectroscopic and Structural Characterization for Research Purity and Identity
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms within the 1-(4-Phenoxyphenyl)pyrrolidine molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unambiguous evidence of the compound's carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming their chemical environment and proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the pyrrolidine (B122466) ring and the two aromatic rings.
The protons on the pyrrolidine ring typically appear as multiplets in the upfield region of the spectrum. The two CH₂ groups adjacent to the nitrogen atom (N-CH₂) are expected to be shifted downfield compared to the other two CH₂ groups (C-CH₂) due to the electron-withdrawing effect of the nitrogen.
The aromatic region of the spectrum is more complex, showing signals for the nine protons distributed across the phenoxy and N-phenyl rings. The protons on the N-substituted phenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The five protons of the terminal phenyl group will present as a more complex set of multiplets further downfield.
The relative integration of these signal areas should correspond to the number of protons in each environment (e.g., 4H for the N-phenyl ring, 5H for the terminal phenyl ring, and 8H for the pyrrolidine ring), which serves as a crucial check for structural integrity and a primary measure of sample purity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyrrolidine C-CH₂ | ~1.9 - 2.1 | Multiplet | 4H |
| Pyrrolidine N-CH₂ | ~3.2 - 3.4 | Multiplet (likely a triplet) | 4H |
| Aromatic H (protons ortho to Nitrogen) | ~6.6 - 6.8 | Doublet | 2H |
| Aromatic H (protons ortho to Oxygen on N-phenyl ring) | ~6.9 - 7.1 | Doublet | 2H |
| Aromatic H (protons on terminal phenyl ring) | ~7.0 - 7.4 | Multiplet | 5H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is instrumental in confirming the carbon backbone of this compound. The spectrum would be expected to display 12 distinct signals in the aromatic region and 2 signals in the aliphatic region, corresponding to the molecular symmetry.
The carbons of the pyrrolidine ring will appear in the upfield aliphatic region. The carbons directly bonded to the nitrogen (N-CH₂) will be at a lower field than the other two carbons (C-CH₂). In the aromatic region, quaternary carbons (such as those bonded to the oxygen and nitrogen atoms) will typically show weaker signals than carbons bonded to hydrogen. The chemical shifts are influenced by the substituents; for instance, the carbon atom attached to the ether oxygen (C-O) will be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrrolidine C-C H₂ | ~25 |
| Pyrrolidine N-C H₂ | ~50 |
| Aromatic CH (ortho to N) | ~115 |
| Aromatic CH (ortho to O on terminal ring) | ~119 |
| Aromatic CH (meta to O on N-phenyl ring) | ~121 |
| Aromatic CH (para to O on terminal ring) | ~123 |
| Aromatic CH (meta to O on terminal ring) | ~130 |
| Aromatic C (quaternary, C-N) | ~142 |
| Aromatic C (quaternary, C-O on N-phenyl ring) | ~152 |
| Aromatic C (quaternary, C-O on terminal ring) | ~158 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the N-CH₂ and C-CH₂ protons within the pyrrolidine ring, confirming the ring structure. It would also show correlations between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This experiment is essential for definitively assigning the signals in the ¹³C NMR spectrum by linking them to their known ¹H NMR counterparts.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity between the major structural units of the molecule. Key correlations would include those between the pyrrolidine N-CH₂ protons and the N-substituted phenyl ring carbons, and between the protons on one aromatic ring and the carbons on the other, via the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for confirming the three-dimensional structure and stereochemistry. For example, NOESY can show correlations between the protons of the N-CH₂ group of the pyrrolidine ring and the ortho protons of the N-phenyl ring, confirming their proximity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula of this compound, which is C₁₆H₁₇NO. This precise mass measurement is a definitive method for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|---|
| C₁₆H₁₈NO⁺ | 256.1383 |
In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure.
For this compound, the molecular ion peak (M⁺·) would be observed at m/z = 255. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the nitrogen atom and the ether oxygen, as these are common fragmentation sites. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions.
Table 4: Predicted Major Fragments in the EIMS Spectrum of this compound
| m/z | Predicted Fragment Ion Structure | Notes |
|---|---|---|
| 255 | [C₁₆H₁₇NO]⁺· | Molecular Ion (Parent Peak) |
| 185 | [C₁₂H₉O]⁺ | Loss of pyrrolidine radical |
| 169 | [C₁₀H₁₃N]⁺· | Loss of phenoxy radical |
| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of the O-C₁₀H₁₂N fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods are fundamental in elucidating the molecular structure of this compound. Infrared spectroscopy probes the vibrational modes of the chemical bonds, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.
The key functional groups in this compound are the pyrrolidine ring, the phenoxy group, and the two aromatic rings. The pyrrolidine ring is characterized by C-N stretching vibrations. researchgate.net The aromatic rings will exhibit C-H stretching and bending vibrations, as well as C=C stretching vibrations. The ether linkage (C-O-C) of the phenoxy group also has a characteristic stretching frequency.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic | 3100-3000 |
| C-H Stretch | Aliphatic (Pyrrolidine) | 3000-2850 |
| C=C Stretch | Aromatic | 1600-1450 |
| C-N Stretch | Tertiary Amine (Pyrrolidine) | 1250-1020 |
| C-O-C Stretch | Aryl Ether | 1260-1200 (asymmetric), 1075-1020 (symmetric) |
| C-H Bend | Aromatic | 900-675 |
This table is generated based on established infrared spectroscopy correlation tables and data from similar compounds. researchgate.netpg.edu.pl
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the chromophores of this compound. The molecule contains two primary chromophores: the phenyl ring and the phenoxy group. These aromatic systems give rise to characteristic π → π* transitions. The non-bonding electrons on the nitrogen of the pyrrolidine ring and the oxygen of the ether linkage can participate in n → π* transitions.
Kinetic studies on similar compounds using UV-Vis spectroscopy have been reported. smolecule.com The absorption maxima (λmax) are indicative of the energy required for these electronic transitions. For this compound, absorptions in the UV region are expected due to the presence of the aromatic rings.
Predicted UV-Vis Absorption Maxima for this compound
| Transition | Chromophore | Predicted λmax (nm) |
| π → π | Phenyl & Phenoxy groups | ~200-280 |
| n → π | N (pyrrolidine), O (ether) | >280 (typically weak) |
This table is based on the analysis of similar aromatic and heterocyclic compounds. evitachem.comijprajournal.com
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure.
For a compound like this compound, growing a suitable single crystal allows for its analysis by single-crystal X-ray diffraction. This technique provides the absolute configuration and conformation of the molecule, including bond lengths, bond angles, and torsional angles. For instance, in a related compound, 1-(4-nitrophenyl)pyrrolidine, single-crystal X-ray analysis revealed an orthorhombic crystal system. nih.gov The pyrrolidine ring in such structures typically adopts a non-planar conformation, often an envelope or twisted form. nih.gov The determination of the crystal structure is a crucial step in understanding the molecule's physical and chemical properties. ncl.ac.uk
The study of the crystal structure also reveals how the molecules of this compound are arranged in the solid state. This crystal packing is governed by various intermolecular interactions. In aromatic compounds, weak intermolecular forces such as C-H···π and π-π stacking interactions are common and play a significant role in the stability of the crystal lattice. nih.govmdpi.com The analysis of these interactions provides insight into the supramolecular chemistry of the compound. For example, in the crystal structure of a related pyrrolidine derivative, weak C-H···π bonds were observed to be the only directional interactions present. nih.gov The study of these forces is important as they can influence the physical properties of the solid material. arxiv.org
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the quantification of its purity.
Due to the compound's polarity and molecular weight, several chromatographic techniques are applicable. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for purification. nih.gov For higher resolution separation and for analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. The selection of the stationary phase (e.g., normal-phase or reverse-phase) and the mobile phase would be optimized to achieve efficient separation. Techniques such as flash chromatography have also been noted for the purification of related compounds. google.com The use of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can provide simultaneous separation and identification, although some derivatives may lack a strong chromophore for UV detection. core.ac.uk
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of non-volatile synthetic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Purity levels for pyrrolidine derivatives are often expected to be greater than 95-99% for research applications. rsc.orgnih.gov
The determination of enantiomeric excess (% ee) is critical when the compound possesses a chiral center, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the most common method for this analysis. nih.govresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and distinct elution times. google.com Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. google.com Advanced detection methods, such as Circular Dichroism (CD) coupled with HPLC, can provide online determination of enantiomer concentrations and elution orders. atlantis-press.com
Table 1: Illustrative HPLC Parameters for Analysis of Pyrrolidine Derivatives
| Parameter | Purity Analysis | Enantiomeric Excess Analysis |
|---|---|---|
| Column | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) rsc.org | (R,R)-WHELK-O 1 (250 x 4.6 mm, 5 µm) google.com |
| Mobile Phase | Gradient of Acetonitrile and Water | Isocratic mixture of Hexanes/2-Propanol/Acetic Acid (e.g., 95/5/0.4 v/v/v) google.com |
| Flow Rate | 1.0 mL/min google.com | 1.0 mL/min google.com |
| Detection | UV/Vis (e.g., 240 nm or Photodiode Array) google.comrsc.org | UV/Vis (e.g., 240 nm) or Circular Dichroism (CD) google.comatlantis-press.com |
| Typical Result | Purity >98% | % ee >99% |
Gas Chromatography (GC) for Volatile Intermediates (if applicable)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. scirp.org In the synthesis of this compound, GC is primarily applicable for assessing the purity of volatile starting materials or for detecting the presence of residual solvents (e.g., THF, Toluene, DMF) in the final product. scirp.org The United States Pharmacopeia (USP) outlines standard methods for residual solvent analysis, which is a critical quality control step in pharmaceutical chemistry. scirp.org
However, the application of GC to the direct analysis of many pyrrolidine derivatives, including the target compound, can be problematic. Many nitrogen-containing heterocyclic compounds are not sufficiently volatile or may be thermally labile. nih.gov There is a documented risk of thermal conversion or degradation of compounds in the hot GC injector port, which can lead to the formation of artifacts and produce misleading analytical results. nih.gov For instance, studies on methadone have shown its conversion to its pyrrolidine metabolite (EDDP) at high injector temperatures. nih.gov Therefore, if volatile intermediates are to be analyzed, careful method development is required, potentially using lower injector temperatures. For the final, non-volatile product, alternative methods like HPLC or LC-MS are generally preferred. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. umich.edulibretexts.org It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. thieme.de In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a chamber containing an appropriate solvent system (mobile phase). umich.edu
By spotting the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same spot) on the plate, one can visualize the progress. libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The separation is based on the differential affinity of the compounds for the stationary phase (typically silica gel) and the mobile phase. umich.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. libretexts.org Once the reaction is complete, as determined by TLC, the work-up procedure can be initiated.
Table 2: Typical TLC System for Monitoring Pyrrolidine Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel plates (e.g., HSGF 254) rsc.org |
| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent, e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol. The ratio is optimized to achieve good separation (e.g., Hexane:Ethyl Acetate 3:1). researchgate.net |
| Sample Application | A small spot of the dissolved reaction mixture is applied to the baseline of the plate using a capillary tube. libretexts.org |
| Visualization | Typically under UV light (254 nm) if the compounds are UV-active. rsc.org Staining with agents like potassium permanganate (B83412) or iodine may also be used. |
| Interpretation | The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. DFT calculations for 1-(4-Phenoxyphenyl)pyrrolidine enable a detailed understanding of its fundamental chemical characteristics.
Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state structure. For this compound, DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), are employed to calculate this stable conformation. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial, as it forms the basis for all other computational property predictions.
Electronic structure analysis delves into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For derivatives containing similar scaffolds, DFT calculations have been effectively used to analyze the electronic properties and compare them with experimental data obtained from techniques like X-ray diffraction. researchgate.netnih.gov
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-N (pyrrolidine ring) | ~1.47 Å |
| N-C (aryl) | ~1.40 Å | |
| C-O (ether) | ~1.37 Å | |
| C=C (aromatic) | ~1.39 Å | |
| Bond Angles | C-N-C (pyrrolidine ring) | ~109.5° |
| C-O-C (ether) | ~118.0° | |
| C-N-C (aryl) | ~121.0° |
Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental results.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its harmonic vibrational frequencies. researchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=C bend). While raw calculated frequencies often systematically overestimate experimental values, they can be corrected using empirical scaling factors to achieve good agreement with experimental data. iastate.eduarxiv.org This analysis is essential for assigning the absorption bands observed in experimental FT-IR spectra. mdpi.com
NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. researchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Accurate prediction of NMR spectra is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.govliverpool.ac.uk These predictions are crucial for confirming the molecular structure and assigning specific signals in the experimental NMR spectrum. arxiv.org
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data
| Parameter | Experimental (Hypothetical) | Calculated (DFT/B3LYP) |
| Key Vibrational Frequencies (cm⁻¹) | ||
| C-O-C Asymmetric Stretch | 1240 cm⁻¹ | 1245 cm⁻¹ |
| Aromatic C-H Stretch | 3060 cm⁻¹ | 3065 cm⁻¹ |
| Aliphatic C-H Stretch | 2970 cm⁻¹ | 2975 cm⁻¹ |
| Selected ¹³C NMR Chemical Shifts (ppm) | ||
| C (ipso, attached to N) | 148.0 ppm | 147.5 ppm |
| C (ipso, attached to O) | 155.0 ppm | 154.2 ppm |
| C (pyrrolidine, adjacent to N) | 50.0 ppm | 49.8 ppm |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is calculated using DFT and is essential for identifying the electrophilic and nucleophilic sites of a molecule, which governs its intermolecular interactions. researchgate.netavogadro.cc
On an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show significant negative potential around the oxygen atom of the ether linkage and the nitrogen atom of the pyrrolidine (B122466) ring, highlighting them as primary sites for hydrogen bonding and other interactions. researchgate.net The aromatic rings would exhibit regions of moderately negative potential above and below the plane, associated with the π-electron system.
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the non-planar nature of the pyrrolidine ring and the rotational freedom of the phenoxyphenyl group. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
The five-membered pyrrolidine ring is not flat and adopts puckered conformations to relieve ring strain. The two most common puckered forms are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" (or half-chair) conformations. beilstein-journals.org The specific puckering is influenced by the substituents on the ring. nih.gov
Furthermore, rotation is possible around the N-C(aryl) bond and the C-O-C ether linkage. A systematic scan of the potential energy surface (PES) by varying the key dihedral angles reveals the various low-energy conformers and the transition states that connect them. This analysis provides a detailed energy landscape, showing the relative populations of different conformers at a given temperature. Such studies have been performed on similar heterocyclic systems to understand how conformation influences biological activity. ethz.chmdpi.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful method for investigating the step-by-step mechanism of chemical reactions. By mapping the potential energy surface, chemists can understand the feasibility of a reaction pathway and identify key intermediates and transition states.
For the synthesis of this compound, a common route would be the N-arylation of pyrrolidine. Computational studies can model this reaction, for example, a Buchwald-Hartwig amination, to elucidate the catalytic cycle. This involves calculating the energies of all reactants, intermediates, products, and, crucially, the transition states that connect them. smu.edu
A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. Locating the TS and calculating its energy (the activation energy) is fundamental to understanding reaction kinetics. researchgate.net
For a key step, such as the reductive elimination in a palladium-catalyzed synthesis of this compound, DFT calculations can model the geometry and energy of the transition state. beilstein-journals.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This analysis provides insights into reaction rates and can help in optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to favor the desired product formation. beilstein-journals.org
Energy Barriers and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms, transition states, and energy barriers of chemical reactions. For N-arylpyrrolidines, computational studies have shed light on their synthesis, which is relevant to understanding the stability and reactivity of the C-N bond and the pyrrolidine ring.
One area of investigation has been the synthesis of N-arylpyrrolidines from arylamines and cyclic ethers like tetrahydrofuran (B95107) (THF). DFT studies have suggested that the B(C6F5)3-catalyzed reaction proceeds through the generation of a frustrated Lewis pair (FLP). oup.com The calculations indicated that the formation of a Lewis acid-base adduct between the borane (B79455) catalyst and THF is a crucial step for the ring-opening of THF. oup.com The subsequent cyclization process to form the N-arylpyrrolidine is also dependent on the presence of the FLP. oup.com Understanding such reaction pathways is essential for optimizing synthetic routes and for predicting the stability of the final product.
The pyrrolidine ring itself is not planar and undergoes a dynamic process called pseudorotation, where the ring puckers to relieve strain. This puckering results in different conformations, and the energy barriers between them can be calculated. Studies on similar pyrrolidine-containing structures provide insight into the energy landscape of this process.
For instance, DFT calculations on a molecule containing a disordered pyrrolidine ring have been used to determine the energy barrier for ring inversion. rsc.org In one case, the transition state energy barrier for the puckering of a disordered pyrrolidine ring was calculated to be 17.8 kJ mol−1, which was in excellent agreement with the experimentally measured activation energy of 16 ± 3 kJ mol−1. rsc.org For a more ordered pyrrolidine ring in the same molecule, intermolecular interactions led to a much higher calculated energy barrier for ring inversion (31.7 kJ mol−1). rsc.org These findings highlight the sensitivity of the pyrrolidine ring's conformational dynamics to its environment and substitution pattern.
The puckering of the pyrrolidine ring can be described by its endocyclic torsion angles. Theoretical studies on proline, which features a pyrrolidine ring, have extensively mapped the free-energy surface of this puckering. aip.org The pyrrolidine ring in proline typically exists in two preferred puckered states, often referred to as "UP" (Cγ-exo) and "DOWN" (Cγ-endo). aip.org The energy barriers between these states are generally low, allowing for rapid interconversion at room temperature. Theoretical estimations for proline dimers have shown that the energy barrier for cis-trans isomerization is significantly influenced by the puckering of the pyrrolidine rings. umich.edu
Table 1: Calculated Energy Barriers for Pyrrolidine Ring Inversion in Analogous Systems
| Compound/System | Method | Calculated Energy Barrier (kJ mol⁻¹) | Notes |
| Disordered Pyrrolidine Ring | DFT | 17.8 | In agreement with experimental data. rsc.org |
| Ordered Pyrrolidine Ring | DFT | 31.7 | Higher barrier due to intermolecular interactions. rsc.org |
This table presents data from computational studies on molecules containing pyrrolidine rings, which can serve as an estimate for the dynamics of the pyrrolidine moiety in this compound.
Molecular Dynamics Simulations (if applicable to conformational studies in non-biological contexts)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed information about the conformational dynamics and flexibility of a molecule in different environments. While no specific non-biological MD simulations for this compound are documented, the methodology has been applied to compounds containing the phenoxyphenyl group, often in the context of their interaction with biological targets.
For example, MD simulations have been employed to study the binding of a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative to its biological target. nih.govresearchgate.net These simulations, often run for hundreds of nanoseconds, can reveal how the molecule adapts its conformation to fit into a binding site and the stability of the resulting complex. researchgate.net Similarly, MD simulations have been used to investigate phenoxyphenyl-thiazole-Schiff base derivatives. researchgate.net
Although these examples are from a biological context, the principles and methods of MD simulations are directly applicable to studying the conformational landscape of this compound in a non-biological setting, such as in a solvent or in the solid state. Such simulations could elucidate the preferred orientations of the phenoxy group relative to the phenyl ring and the pyrrolidine ring, as well as the dynamics of the pyrrolidine ring puckering over time. The flexibility of the ether linkage in the phenoxyphenyl group allows for a wide range of possible conformations, which could be thoroughly explored using MD.
The key conformational degrees of freedom in this compound that could be investigated with MD simulations include:
The puckering of the pyrrolidine ring.
The rotation around the N-C bond connecting the pyrrolidine to the phenyl ring.
The rotation around the C-O-C ether linkage of the phenoxyphenyl group.
By simulating the molecule in a non-biological medium (e.g., a box of solvent molecules), one could generate a conformational ensemble and identify the lowest energy structures and the energy barriers between them, providing a comprehensive picture of the molecule's dynamic behavior.
Design, Synthesis, and Characterization of Structural Analogues and Derivatives
Systematic Variation of the Pyrrolidine (B122466) Ring Substituents
The pyrrolidine ring, a prevalent scaffold in medicinal chemistry, offers several positions for substitution to alter the molecule's three-dimensional shape, polarity, and interaction with biological targets. jocpr.comresearchgate.net
The functionalization of the pyrrolidine ring can be achieved through various synthetic methodologies, including the use of functionalized precursors or the direct modification of a pre-formed ring. A common strategy involves starting with chiral precursors like L-proline or 4-hydroxy-L-proline, which allows for the introduction of substituents at specific positions. diva-portal.org
One of the most versatile methods for creating substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a substituted alkene. wikipedia.org This approach allows for the construction of the pyrrolidine ring with simultaneous introduction of substituents, offering control over regioselectivity and stereoselectivity. organic-chemistry.org For instance, reacting an in situ generated azomethine ylide with various electron-deficient alkenes can yield a library of pyrrolidines with diverse substitution patterns at the 3- and 4-positions.
Direct functionalization of the pyrrolidine ring is also a viable strategy. Palladium-catalyzed reactions, for example, have been developed for the α-arylation of N-Boc-pyrrolidine. researchgate.net This method allows for the introduction of a wide range of aryl and heteroaryl groups at the C2 position. Similarly, palladium-catalyzed hydroarylation of pyrrolines can introduce aryl groups at the C3 position. nih.govresearchgate.net
| Modification Strategy | Position(s) Functionalized | Type of Substituent | Key Methodologies |
| Cycloaddition Reactions | C2, C3, C4, C5 | Alkyl, Ester, Aryl | [3+2] Cycloaddition of azomethine ylides with alkenes. |
| Functionalization of Chiral Precursors | C2, C4, C5 | Carboxamide, Hydroxyl, Aryl | Synthesis starting from L-proline or 4-hydroxy-L-proline. diva-portal.org |
| Catalytic Arylation | C2, C3 | Aryl, Heteroaryl | Palladium-catalyzed α-arylation or hydroarylation. researchgate.netresearchgate.net |
| Reductive Amination | C2 | Substituted Alkyl | Reaction of pyrrolidin-2-one (γ-lactam) derivatives. |
The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can exhibit distinct biological profiles. jocpr.com The development of stereoselective synthesis methods is therefore of paramount importance.
Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure pyrrolidine derivatives. This can be achieved through several approaches:
Chiral Pool Synthesis : Utilizing naturally occurring chiral molecules like L-proline as starting materials inherently sets the stereochemistry of the final product. diva-portal.org
Catalytic Asymmetric Synthesis : The use of chiral catalysts can induce high levels of enantioselectivity. For example, copper-catalyzed intramolecular hydroamination has been successfully used to synthesize α-arylpyrrolidines with excellent enantiomeric purity. nih.gov
Diastereoselective Reactions : When a stereocenter is already present in a precursor, it can direct the formation of new stereocenters. The hydrogenation of substituted pyrroles, for instance, can proceed with high diastereoselectivity, controlled by a pre-existing stereocenter on a substituent, leading to the formation of up to four new stereocenters with defined relative stereochemistry. nih.govwikipedia.org
Chiral derivatization is another important aspect, often employed for the analytical separation of enantiomers. Reagents like Marfey's reagent can be used to convert a pair of enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like RP-HPLC.
| Stereoselective Approach | Description | Outcome |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials such as L-proline. diva-portal.org | Predictable absolute stereochemistry in the final product. |
| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov | High enantiomeric excess (ee) of the target molecule. |
| Diastereoselective Reduction | Hydrogenation of a substituted pyrrole (B145914) ring where an existing chiral center directs the approach of the reagent. nih.govwikipedia.org | High diastereomeric ratio (dr) with multiple stereocenters formed. |
| Chiral Auxiliary-Mediated Cycloaddition | A removable chiral group is attached to a reactant to control the stereochemical outcome of a cycloaddition reaction. acsgcipr.org | Formation of densely substituted pyrrolidines with controlled absolute configuration. |
Exploration of Phenoxyphenyl Moiety Modifications
The phenoxyphenyl group is a privileged scaffold in medicinal chemistry, known to engage in favorable interactions within biological targets. libretexts.org Modifications to this moiety, including altering substituent positions, adding functional groups, or changing the ether linkage, can significantly impact a compound's properties.
The parent compound features a 1,4-substitution pattern (para-phenoxyphenyl). The synthesis of positional isomers, such as 1-(2-phenoxyphenyl)pyrrolidine (ortho) and 1-(3-phenoxyphenyl)pyrrolidine (meta), allows for the exploration of how the spatial arrangement of the phenoxy group affects biological activity.
The synthesis of these N-aryl pyrrolidines can be accomplished through established cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide (e.g., 2- or 3-bromophenoxybenzene) and an amine (pyrrolidine). organic-chemistry.orgorganic-chemistry.org Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can be used to couple an aryl halide with an amine, often requiring higher temperatures but serving as a valuable alternative. acsgcipr.org A fast reductive condensation of anilines (e.g., 2- or 3-phenoxyaniline) with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a reducing agent also provides a direct route to N-aryl pyrrolidines. nih.gov
Introducing substituents such as halogens (F, Cl, Br), alkyl groups (e.g., CH₃), or alkoxy groups (e.g., OCH₃) onto either of the phenyl rings of the phenoxyphenyl moiety is a common strategy in drug design. These modifications can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. For example, the introduction of a 4-chlorophenoxy or 4-methoxyphenoxy group has been shown to be beneficial in various bioactive compounds. libretexts.org
Synthesis of these analogues typically involves using a substituted starting material. For instance, in a Buchwald-Hartwig or Ullmann coupling, a substituted phenoxyaniline (B8288346) or a substituted bromophenoxybenzene would be used to introduce the desired functionality from the outset.
| Substituent | Position | Potential Effect | Example Precursor for Synthesis |
| Fluoro (F) | Ortho, Meta, or Para | Modulate pKa, improve metabolic stability, H-bond interactions. | 2/3/4-Fluorophenoxyaniline |
| Chloro (Cl) | Ortho, Meta, or Para | Increase lipophilicity, participate in halogen bonding. | 1-Bromo-4-(4-chlorophenoxy)benzene |
| Methyl (CH₃) | Ortho, Meta, or Para | Increase lipophilicity, fill hydrophobic pockets. | 4-Methylphenoxyaniline |
| Methoxy (OCH₃) | Ortho, Meta, or Para | H-bond acceptor, alter conformation and solubility. | 1-Bromo-4-(4-methoxyphenoxy)benzene |
Replacing the ether oxygen atom with a bioisosteric equivalent can lead to analogues with improved properties, such as enhanced metabolic stability or altered bond angles and polarity. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response.
Contraction: Replacing the phenoxyphenyl group with a biphenyl (B1667301) group (removal of the ether oxygen) would create a more rigid and lipophilic analogue.
Expansion: The ether linkage (-O-) can be replaced by groups such as methylene (B1212753) ether (-CH₂-O-), thioether (-S-), or sulfoxide (B87167) (-SO-). These changes alter the geometry and electronic nature of the linker between the two aryl rings.
Scaffold Hopping: The diaryl ether can be replaced with entirely different linkers that maintain a similar spatial orientation of the aryl rings. For example, a 3,3-diaryloxetane has been investigated as a polar and metabolically stable replacement for diaryl ketone and related motifs.
The synthesis of these analogues requires more complex, multi-step routes tailored to the specific linkage being constructed. For example, the synthesis of a thioether analogue would likely involve the coupling of a thiophenol with an aryl halide.
Correlation between Structural Features and Chemical Reactivity/Selectivity
Similarly, a review of existing scientific databases yields no studies focused on the structure-reactivity or structure-selectivity relationships of analogues and derivatives of 1-(4-phenoxyphenyl)pyrrolidine. Research findings that correlate specific structural modifications—such as the addition of substituents to the phenoxy or phenyl rings, or alterations to the pyrrolidine ring itself—with changes in chemical reactivity (e.g., reaction rates, susceptibility to oxidation/reduction) or selectivity (e.g., regioselectivity, stereoselectivity in reactions) are not present in the available literature. As a result, a detailed analysis or data table illustrating these correlations for this compound derivatives cannot be compiled.
While the broader fields of pyrrolidine chemistry and hybrid molecule design are rich with information, the specific focus on this compound for these applications has not been a subject of published research to date.
Applications of 1 4 Phenoxyphenyl Pyrrolidine and Its Derivatives in Pure Chemical Sciences
Utility as Intermediates in Fine Chemical Synthesis
The pyrrolidine (B122466) ring is a foundational heterocyclic motif in synthetic chemistry, prized for its presence in numerous natural products and pharmaceuticals. beilstein-journals.orgmdpi.com Its derivatives, including those functionalized with a phenoxyphenyl group, serve as versatile intermediates for constructing more elaborate molecular structures.
Precursors for Advanced Organic Materials
The structure of 1-(4-phenoxyphenyl)pyrrolidine makes it a viable precursor for advanced organic materials. The phenoxyphenyl group can be further functionalized, allowing for the synthesis of polymers or molecular glasses. The pyrrolidine nitrogen atom provides a reactive site for linking to other molecular units, enabling the construction of dendrimers or other macromolecular architectures. The combination of the rigid aromatic phenoxyphenyl unit and the flexible, non-planar pyrrolidine ring can be exploited to fine-tune the physical and chemical properties of resulting materials, such as solubility, thermal stability, and molecular packing.
Building Blocks for Complex Molecular Scaffolds
Pyrrolidine derivatives are fundamental building blocks in medicinal chemistry and organic synthesis for creating complex molecular frameworks. beilstein-journals.orgnih.gov The pyrrolidine ring's three-dimensional structure is crucial for exploring chemical space effectively. nih.gov This scaffold is a key component in a wide array of biologically active compounds and approved drugs. researchgate.net The introduction of a phenoxyphenyl group onto the pyrrolidine nitrogen provides a lipophilic aromatic substituent that can be used to modulate the pharmacological properties of a target molecule or to serve as a handle for further synthetic transformations, such as cross-coupling reactions, to build even more complex structures. Bridged pyrrolidine systems, for example, are used to decrease lipophilicity and enhance aqueous solubility in drug discovery programs. enamine.net
Table 1: Examples of Complex Molecules Incorporating the Pyrrolidine Scaffold This table illustrates the importance of the pyrrolidine ring as a building block in pharmacologically active agents.
| Drug Name | Therapeutic Class | Role of Pyrrolidine Ring |
| Anisomycin | Antibiotic, Antineoplastic | A naturally occurring alkaloid where the pyrrolidine ring is central to its biological activity in inhibiting protein synthesis. frontiersin.org |
| Daridorexant | Insomnia Treatment | A modern drug approved by the FDA in 2022 that features a pyrrolidine ring within its complex structure. researchgate.net |
| Kainic acid | Neuroexcitatory Agent | A natural product used as a pharmacological tool to study glutamate receptors, demonstrating the neuroactive potential of pyrrolidine derivatives. frontiersin.org |
| Avanafil | Erectile Dysfunction | Synthesized from (S)-prolinol, a proline derivative, showcasing the use of chiral pyrrolidine precursors in drug synthesis. mdpi.com |
Contributions to Catalysis
The pyrrolidine framework is a cornerstone of modern catalysis, particularly in the field of asymmetric organocatalysis. The nitrogen atom's basicity and the ring's chirality make it an ideal scaffold for designing effective catalysts.
As Ligands in Transition Metal Catalysis
Nitrogen-containing heterocycles, including pyrrolidine derivatives, are widely used as ligands in transition metal catalysis. researchgate.net The lone pair of electrons on the pyrrolidine nitrogen can coordinate to a metal center, influencing its reactivity and selectivity. While specific studies detailing this compound as a ligand are not prominent, related structures offer insight. For instance, phenoxy-imine ligands, which also contain ether and nitrogen donor sites, form stable octahedral complexes with transition metals like Ruthenium(III), Chromium(III), and Iron(III). researchgate.net These complexes have shown catalytic activity in oxidation reactions. researchgate.net This suggests that the oxygen atom of the phenoxy group in this compound could potentially participate in metal coordination along with the nitrogen atom, creating a bidentate ligand system capable of facilitating various metal-catalyzed transformations.
Table 2: Potential Applications of Pyrrolidine-Type Ligands in Catalysis
| Metal Center | Catalyzed Reaction Type |
| Rhodium | Enantioselective arylation of imines. organic-chemistry.org |
| Ruthenium | Oxidation of alcohols and hydrocarbons. researchgate.net |
| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Copper | Asymmetric additions, C-H amination. researchgate.net |
As Organocatalysts (e.g., pyrrolidine derivatives as catalysts)
The field of asymmetric organocatalysis has been revolutionized by the use of chiral pyrrolidine derivatives. nih.govbenthamdirect.com Since the pioneering use of the amino acid L-proline, a vast number of highly efficient pyrrolidine-based organocatalysts have been developed, such as the widely used diarylprolinol silyl ethers. nih.govmdpi.com
These catalysts operate primarily through two main activation modes:
Enamine Catalysis: The secondary amine of the pyrrolidine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This intermediate can then react enantioselectively with various electrophiles.
Iminium Ion Catalysis: The pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack.
The substituents on the pyrrolidine ring play a critical role in shielding one face of the reactive intermediate, thereby directing the incoming reagent to the other face and inducing high enantioselectivity. mdpi.com The phenoxyphenyl group in this compound would act as a bulky substituent, influencing the steric environment around the catalytic center. While this specific compound is not a classic organocatalyst due to the N-aryl substitution preventing enamine formation with the ring nitrogen, its derivatives, where the phenoxyphenyl group is attached elsewhere on the ring (e.g., at the 2- or 4-position of a proline-type structure), are plausible candidates for organocatalytic applications.
Table 3: Common Reactions Promoted by Pyrrolidine-Based Organocatalysts
| Reaction Name | Catalyst Type | Description |
| Aldol Reaction | Prolinamides, Diarylprolinol Silyl Ethers | Asymmetric C-C bond formation between a ketone and an aldehyde. nih.govmdpi.com |
| Michael Addition | Diarylprolinol Silyl Ethers | Enantioselective addition of nucleophiles to α,β-unsaturated carbonyls. mdpi.comnih.gov |
| Mannich Reaction | Proline Derivatives | Three-component reaction to form β-amino carbonyl compounds. |
| Diels-Alder Reaction | Imidazolidinones, Diarylprolinol Ethers | Asymmetric [4+2] cycloaddition to form chiral cyclohexenes. |
Exploration in Materials Science
The incorporation of aromatic and heterocyclic moieties into a single molecular structure is a common strategy in the design of new materials with tailored electronic and photophysical properties. The this compound structure contains the necessary components for potential exploration in materials science. The extended π-system of the phenoxyphenyl group can impart photoluminescent or charge-transport properties, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
The pyrrolidine ring, while not conjugated, influences the molecule's solubility, processability, and solid-state morphology—all critical factors in device performance. The non-planar nature of the pyrrolidine ring can disrupt π-stacking between the aromatic units, which can be advantageous in certain applications, such as creating amorphous thin films with isotropic charge transport. While specific studies on the optoelectronic properties of this compound systems are not widely reported, the fundamental structure suggests it as a candidate for investigation as a building block for novel functional organic materials.
Design of Novel Fluorophores or Luminescent Materials
The photoluminescent properties of these bicyclic pyrrolidine derivatives were found to be solvent-dependent, with variations in fluorescence quantum yields observed in different solvents such as ethanol (EtOH), acetonitrile (ACN), and dichloromethane (DCM). biomedres.usresearchgate.net Specifically, one of the synthesized derivatives exhibited its highest fluorescence quantum efficiency in ethanol, while another showed maximum efficiency in DCM. biomedres.usrepec.org This suggests that the polarity of the solvent can influence the emissive properties of the pyrrolidine core.
Although these findings are for structurally different bicyclic systems, they highlight the general potential of the pyrrolidine motif to be a component of fluorescent molecules. The presence of the phenoxyphenyl group in this compound could further influence its photophysical properties due to the extended aromatic system, but specific research to confirm and characterize this is currently lacking.
Table 1: Photophysical Data for Bicyclic Pyrrolidine Derivatives
| Derivative | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Ethyl substituted | EtOH | 249, 298, 513 | 413 | 0.85 |
| Ethyl substituted | ACN | 250, 299, 515 | 415 | 0.71 |
| Ethyl substituted | DCM | 251, 301, 517 | 417 | 0.65 |
| Phenyl substituted | EtOH | 252, 302, 519 | 420 | 0.55 |
| Phenyl substituted | ACN | 253, 303, 521 | 422 | 0.62 |
| Phenyl substituted | DCM | 254, 305, 523 | 425 | 0.90 |
Data extracted from a study on bicyclic pyrrolidine derivatives, not this compound. biomedres.usresearchgate.net
Conclusion and Future Directions in 1 4 Phenoxyphenyl Pyrrolidine Research
Summary of Key Synthetic Achievements and Methodological Advances
The synthesis of N-aryl pyrrolidines, including 1-(4-phenoxyphenyl)pyrrolidine, has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands as a cornerstone methodology for the formation of the crucial carbon-nitrogen bond between an aryl group and the pyrrolidine (B122466) nitrogen. nih.govwikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org
For the specific synthesis of this compound, a plausible and efficient route involves the Buchwald-Hartwig amination of 1-bromo-4-phenoxybenzene with pyrrolidine. This approach benefits from the commercial availability of both starting materials. The general catalytic cycle for this transformation is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl pyrrolidine and regenerate the active catalyst. libretexts.org The choice of phosphine ligands is critical for the success of this reaction, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org
Alternative, though potentially less direct, strategies for the synthesis of N-aryl pyrrolidines include the reductive amination of diketones. nih.gov This method involves the reaction of a 1,4-dicarbonyl compound with an aniline derivative, such as 4-phenoxyaniline, under reducing conditions.
A summary of potential synthetic approaches is presented in the table below.
| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents and Conditions | Product |
| 1-Bromo-4-phenoxybenzene | Pyrrolidine | Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | This compound |
| 4-Phenoxyaniline | 1,4-Dihalobutane (e.g., 1,4-dibromobutane) | Nucleophilic Substitution | Base (e.g., K2CO3) | This compound |
| 4-Phenoxyaniline | Succinaldehyde | Reductive Amination | Reducing agent (e.g., NaBH(OAc)3) | This compound |
Insights Gained from Reactivity and Mechanistic Studies
While specific mechanistic studies focused solely on this compound are not extensively documented, valuable insights can be extrapolated from broader investigations into the Buchwald-Hartwig amination and the reactivity of N-aryl pyrrolidines.
The mechanism of the Buchwald-Hartwig amination has been the subject of detailed investigation. nih.govresearchgate.net Key steps, as mentioned earlier, are oxidative addition, amine coordination and deprotonation, and reductive elimination. The nature of the ligand on the palladium center plays a crucial role in the efficiency of each of these steps. For the coupling of pyrrolidine with an aryl halide, the formation of a stable palladium-amide intermediate is a key part of the catalytic cycle.
The reactivity of the this compound molecule is expected to be influenced by the electronic properties of both the pyrrolidine ring and the phenoxyphenyl substituent. The nitrogen atom of the pyrrolidine ring is a nucleophilic center, though its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the attached aryl group. The phenoxyphenyl group, being electron-rich, can potentially undergo electrophilic aromatic substitution reactions on the terminal phenyl ring. The ether linkage, while generally stable, could be a site for cleavage under harsh acidic conditions.
Future Prospects in Advanced Synthesis and Chemical Applications
The this compound scaffold holds promise for the development of more complex molecular architectures. Its structure can be seen as a versatile building block for the synthesis of novel compounds with potential applications in various fields of chemical research.
Catalysis: The nitrogen atom of the pyrrolidine ring could serve as a coordination site for metal catalysts. Modification of the phenoxyphenyl group could allow for the tuning of the electronic and steric properties of such catalysts, potentially leading to new applications in asymmetric catalysis or other catalytic transformations. The development of chiral variants of this compound could be particularly interesting for enantioselective processes.
Materials Science: The rigid and aromatic nature of the phenoxyphenyl group, combined with the conformational flexibility of the pyrrolidine ring, makes this scaffold an interesting candidate for the synthesis of novel organic materials. Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of liquid crystals.
Emerging Research Avenues and Untapped Potential in Pure Chemical Research
The full potential of this compound in pure chemical research remains largely untapped. Several emerging avenues of research could be pursued to further explore the chemistry of this compound.
Functionalization and Derivatization: Systematic studies on the selective functionalization of both the pyrrolidine ring and the phenoxyphenyl group would be highly valuable. This could involve, for example, C-H activation reactions on the pyrrolidine ring or electrophilic substitution on the aromatic rings. Such studies would provide a library of new derivatives with diverse properties and potential applications.
Supramolecular Chemistry: The aromatic rings of the phenoxyphenyl group are capable of engaging in π-π stacking interactions, while the oxygen and nitrogen atoms can participate in hydrogen bonding. These non-covalent interactions could be exploited to construct novel supramolecular assemblies, such as host-guest complexes or self-assembled monolayers.
Computational Studies: Theoretical calculations could provide deeper insights into the electronic structure, conformational preferences, and reactivity of this compound. Such studies could guide the design of new experiments and help to rationalize observed chemical behavior.
Q & A
Q. What are the common synthetic routes for 1-(4-Phenoxyphenyl)pyrrolidine?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Palladium-catalyzed cross-coupling : Reacting 4-phenoxyphenyl halides with pyrrolidine derivatives under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/water) .
- Direct alkylation : Using 4-phenoxyphenyl bromide with pyrrolidine in the presence of a base (e.g., K₂CO₃) in anhydrous THF .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 50–70%, depending on catalyst efficiency .
Q. How is the structure of this compound characterized?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent integration. For example, aromatic protons (6.8–7.6 ppm) and pyrrolidine protons (1.8–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₆H₁₇NO: 239.1310; observed: 239.1305) .
- Infrared (IR) Spectroscopy : Peaks at ~1,250 cm⁻¹ (C-O-C stretch) and ~1,600 cm⁻¹ (aromatic C=C) confirm phenoxy and pyrrolidine groups .
- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., dihedral angle between phenoxy and pyrrolidine groups: ~85°) .
Q. What are the solubility properties of this compound in common solvents?
Methodological Answer: Solubility data for similar pyrrolidine derivatives suggest:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 (high) |
| Ethanol | ~20 |
| Water | <0.1 (poor) |
| Experimental Protocol : Use shake-flask method with UV-Vis quantification. Pre-saturate solvents and filter through 0.22 µm membranes . Adjust pH for ionic derivatives. |
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in synthesizing this compound?
Methodological Answer:
Q. What computational methods are used to model the electronic structure of this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.2 eV) and charge distribution. The phenoxy group acts as an electron-withdrawing moiety .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess conformational stability .
- Docking Studies : Predict binding affinity to biological targets (e.g., dopamine receptors) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
